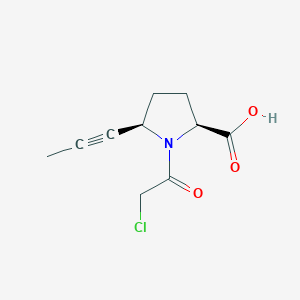![molecular formula C17H15N3OS B8533767 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one](/img/structure/B8533767.png)
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one
Übersicht
Beschreibung
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one is a heterocyclic compound that combines the structural features of benzo[b]thiophene, pyridine, and tetrahydropyrimidinone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of these heterocyclic rings imparts distinct chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Vorbereitungsmethoden
The synthesis of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzo[b]thiophene Core: This can be achieved through a Pd-catalyzed cyclization reaction.
Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.
Tetrahydropyrimidinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the tetrahydropyrimidinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Analyse Chemischer Reaktionen
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, introducing various functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one can be compared with other similar compounds, such as:
Benzo[b]thiophene Derivatives: These compounds share the benzo[b]thiophene core but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds with a pyridine ring exhibit different reactivity and biological activities depending on the substituents attached to the ring.
Tetrahydropyrimidinone Derivatives: These compounds have the tetrahydropyrimidinone ring but differ in the other attached rings or groups, influencing their overall properties.
Eigenschaften
Molekularformel |
C17H15N3OS |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-(1-benzothiophen-5-yl)-3-pyridin-3-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C17H15N3OS/c21-17-19(14-4-5-16-13(11-14)6-10-22-16)8-2-9-20(17)15-3-1-7-18-12-15/h1,3-7,10-12H,2,8-9H2 |
InChI-Schlüssel |
KOMPRMUTJWNJGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N(C1)C2=CN=CC=C2)C3=CC4=C(C=C3)SC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-3-methoxy-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B8533690.png)



![7-(3,4,5-Trimethoxy-phenyl)-[1.6]naphthyridine-5-ol](/img/structure/B8533738.png)





![Acetamide,n-[2-[2-(4-methylphenyl)-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8533779.png)
![ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate](/img/structure/B8533781.png)

